1,4-Dioxaspiro[4.4]non-7-ylmethanol
Description
Overview of Spiroacetals and Spiroketals in Chemical Research
Spiroketals, also known as spiroacetals, are a class of organic compounds characterized by a unique structural motif where two heterocyclic rings share a single central carbon atom, known as the spiro center. wikipedia.org Each of these rings contains an oxygen atom attached to the spirocyclic carbon. wikipedia.org This arrangement creates a rigid three-dimensional architecture that is a prominent feature in numerous natural products, including toxins, pheromones, and antibiotics. wikipedia.orgrsc.orgresearchgate.net
In the fields of medicinal and organic chemistry, spiroketals are recognized as "privileged substructures". mskcc.orgrsc.org This designation stems from their frequent appearance in biologically active molecules, suggesting that this particular scaffold is well-suited for interacting with biological targets. researchgate.net Consequently, the spiroketal moiety has garnered significant interest from synthetic chemists, who aim to develop efficient and stereoselective methods for its construction. researchgate.netmskcc.org Research in this area focuses on both the total synthesis of complex natural products containing the spiroketal core and the creation of spiroketal libraries for drug discovery and screening purposes. rsc.orgmskcc.org
Significance of Spiro[4.4]nonane Derivatives in Complex Molecular Architectures
The spiro[4.4]nonane ring system, which consists of two fused five-membered rings, serves as a core scaffold for a variety of complex molecules. The parent ketal of this system, 1,4-Dioxaspiro[4.4]nonane, is formed from cyclopentanone (B42830) and ethylene (B1197577) glycol. nih.gov The rigidity of this spirocyclic framework is a key feature, as it allows for the precise spatial arrangement of functional groups, which is crucial for interactions with biological targets like enzymes and receptors. mdpi.com
In medicinal chemistry, the incorporation of spirocyclic systems is an increasingly popular strategy for designing new therapeutic agents. nih.govnih.gov This is partly due to the high fraction of sp3-hybridized carbon atoms (Fsp3 character) in these molecules, which often correlates with improved physicochemical properties such as solubility and metabolic stability. mdpi.combenthamdirect.com The three-dimensional nature of spiro[4.4]nonane derivatives allows them to explore chemical space more effectively than their flat, aromatic counterparts, leading to novel molecular designs with potential applications in drug development. mdpi.commdpi.com
Research Trajectories for Functionalized Spiroketals
The synthesis of functionalized spiroketals is a central theme in contemporary organic chemistry, driven by the need to access novel and complex molecular structures for various applications. mskcc.org Synthetic strategies are often categorized as either thermodynamically or kinetically controlled. arkat-usa.org Thermodynamically controlled spiroketalizations, typically acid-catalyzed cyclizations of ketodiol precursors, are common but may yield a mixture of isomers, favoring the most stable product. researchgate.netnih.gov
To overcome this, significant research has been dedicated to developing kinetically controlled reactions that provide stereocontrolled access to specific, sometimes less stable, isomers. mskcc.orgnih.gov These methods are vital for the systematic synthesis of diverse spiroketal libraries. mskcc.org Functional groups, such as the hydroxyl group in 1,4-Dioxaspiro[4.4]non-7-ylmethanol, are incorporated to serve as handles for further chemical modification. This allows for the construction of more elaborate molecules through subsequent reactions, a key principle in both diversity-oriented synthesis and the development of targeted therapeutics. mskcc.org
Defining the Academic Context of this compound Research
This compound is a specific functionalized spiroketal. While extensive research on this individual compound is not prominent in the scientific literature, its structure places it firmly within the context of chemical building blocks for early-stage discovery research. sigmaaldrich.com The molecule combines the rigid 1,4-dioxaspiro[4.4]nonane scaffold with a primary alcohol functional group (-CH₂OH).
This combination makes it a valuable intermediate for synthetic chemists. The spiroketal core provides a defined three-dimensional structure, while the hydroxyl group offers a reactive site for a wide range of chemical transformations, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid. Therefore, the academic context of this compound is that of a scaffold molecule or a fragment used in the construction of larger, more complex, and potentially biologically active compounds for screening and pharmaceutical development. sigmaaldrich.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| Physical Form | Solid |
| SMILES String | OCC1CC2(CC1)OCCO2 |
| InChI Key | CPDKZDDXSOESII-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.4]nonan-8-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-6-7-1-2-8(5-7)10-3-4-11-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDKZDDXSOESII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CO)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Dioxaspiro 4.4 Non 7 Ylmethanol and Its Analogues
Strategic Approaches to Spiroketal Formation
The formation of the 1,4-dioxaspiro[4.4]nonane skeleton, the central structural feature of 1,4-Dioxaspiro[4.4]non-7-ylmethanol, is achieved through several key synthetic strategies. These methods primarily revolve around the formation of a ketal from a ketone and a diol.
Cyclopentanone-Ethylene Glycol Ketalization
The most direct and fundamental method for synthesizing the 1,4-dioxaspiro[4.4]nonane system is the ketalization reaction between cyclopentanone (B42830) and ethylene (B1197577) glycol. lookchem.comguidechem.com This reaction, typically acid-catalyzed, involves the formation of a five-membered dioxolane ring spiro-fused to the cyclopentane (B165970) ring. lookchem.comyoutube.com To synthesize the target molecule, this compound, a substituted cyclopentanone bearing a hydroxymethyl precursor group at the appropriate position would be utilized as the starting material.
Various catalytic systems have been developed to improve the efficiency and yield of this transformation. For instance, a solid acid catalyst, H₃PW₁₂O₄₀/TiO₂, has been shown to be effective for the synthesis of cyclopentanone ethylene ketal, achieving high yields under optimized conditions. gychbjb.com Another approach uses a salicylic (B10762653) acid resin-supported FeCl₃ catalyst in benzene, which also provides a high yield of the desired spiroketal. lookchem.com
Table 1: Catalytic Systems for Cyclopentanone Ketalization
| Catalyst | Reactants | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| H₃PW₁₂O₄₀/TiO₂ | Cyclopentanone, Ethylene Glycol | Cyclohexane | 3.0 h | 77.3 - 88.0 | gychbjb.com |
| Salicylic acid resin supported FeCl₃ | Cyclopentanone, Ethylene Glycol | Benzene | - | 99.0 | lookchem.com |
Sonochemical Methods for Dioxaspiro Systems
Sonochemical synthesis, which utilizes ultrasonic irradiation to promote chemical reactions, has emerged as an efficient and green method for preparing dioxaspiro compounds. researchgate.netmdpi.com This technique often allows for reactions to occur at lower temperatures and with shorter reaction times compared to conventional methods. mdpi.com
Research has demonstrated the successful synthesis of 1,4-dioxaspiro[4.4] and 1,4-dioxaspiro[4.5] novel compounds derived from methyl 9,10-dihydroxyoctadecanoate using cyclopentanone or cyclohexanone, respectively. researchgate.net The reaction was carried out in the presence of montmorillonite (B579905) KSF as a catalyst under ultrasonic irradiation, achieving significant yields in a relatively short time. researchgate.net This methodology highlights a potent alternative for constructing the dioxaspiro framework under mild conditions. researchgate.netconsensus.app
Table 2: Sonochemical Synthesis of 1,4-Dioxaspiro[4.4]nonane Derivatives
| Reactants | Catalyst | Reaction Time | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl 9,10-dihydroxyoctadecanoate, Cyclopentanone | Montmorillonite KSF | 45 min | Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate | 50.51 | researchgate.net |
Acid-Catalyzed Condensation Reactions
The foundational chemistry for the formation of this compound from a corresponding substituted cyclopentanone and ethylene glycol is an acid-catalyzed condensation reaction. The mechanism involves several key equilibrium steps. youtube.com Initially, the carbonyl oxygen of the cyclopentanone is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, one of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com
This is followed by a series of proton transfers, leading to the formation of a hemiacetal intermediate. The elimination of a water molecule generates an oxonium ion, which is then attacked intramolecularly by the second hydroxyl group of the ethylene glycol moiety. A final deprotonation step regenerates the acid catalyst and yields the stable spiroketal product. youtube.com The entire process is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the ketal. youtube.com
Trans-Ketalization Strategies
Trans-ketalization represents another strategic approach to forming spiroketal structures. This method is particularly useful in complex syntheses where direct ketalization might be problematic. For example, in the stereoselective synthesis of bis-spiroketals, a dithiane can be employed as a precursor to a tertiary alcohol within the ring system. nih.gov This strategy is advantageous because the presence of a ketone in that position could otherwise hinder the generation of an adjacent oxocarbenium ion, which is crucial for the cyclic ketal formation. The synthesis can commence from a starting material like dihydrofuran, which undergoes transketalization with a dithiol, such as propane (B168953) dithiol, to form the necessary precursor for subsequent cyclization steps. nih.gov
Total Synthesis Approaches Incorporating the 1,4-Dioxaspiro[4.4]nonane Moiety
The 1,4-dioxaspiro[4.4]nonane unit and spiroketals, in general, are significant structural motifs found in a wide array of biologically active natural products. researchgate.netmskcc.org Their synthesis is a key focus in the field of organic chemistry.
Utilization in Natural Product Total Synthesis
Spiroketals are considered privileged substructures in medicinal chemistry and are often found in complex natural products where they serve as rigid scaffolds that orient functional groups in well-defined three-dimensional space. mskcc.org The synthesis of these natural products frequently relies on thermodynamically controlled spiroketalization reactions. mskcc.org However, achieving the desired stereochemistry can be challenging due to multiple competing factors that influence product stability. mskcc.org
Transition-metal catalysis has provided new and powerful methods for spiroketal synthesis, facilitating the use of novel synthons as latent spiroketal equivalents. researchgate.net For instance, strategies for the stereocontrolled synthesis of bis-spiroketals, such as those in the marine toxin pinnatoxin, have been developed. nih.gov These methods may involve using a catalyst like Re₂O₇ to promote cyclization and thermodynamic equilibration, while a tethering strategy creates an energetic preference for a specific stereoisomer. nih.gov Such advanced synthetic strategies underscore the importance of the spiroketal moiety in the design and execution of total synthesis campaigns for complex natural products. researchgate.netuic.edu
Stereoselective Construction of Spiroketal Scaffolds
The precise arrangement of atoms in three-dimensional space, or stereochemistry, is crucial to the biological activity of spiroketals. Therefore, developing methods that control this arrangement is of paramount importance. Both substrate-controlled and catalyst-controlled approaches have been successfully employed to achieve high levels of stereoselectivity in the formation of spiroketal scaffolds.
Chiral Pool Synthesis Strategies
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the inherent chirality of these molecules to construct complex chiral targets. For instance, carbohydrates like glucose and mannose, as well as terpenes, are common starting points in the synthesis of spiroketals. wikipedia.orgwikipedia.org
In several total syntheses of the complex natural product okadaic acid, which features multiple spiroketal moieties, derivatives of glucose were used as the chiral precursors for all major fragments of the molecule. wikipedia.org This strategy effectively transfers the stereochemical information from the starting material to the final product. Similarly, (–)-pantolactone, another readily available chiral building block, has been employed in the synthesis of parts of epothilone, a molecule with applications in cancer therapy. wikipedia.org The primary advantage of this approach lies in its efficiency, as it circumvents the need for creating chirality from non-chiral molecules. wikipedia.org
Asymmetric Catalysis in Spiroketal Formation
Asymmetric catalysis has emerged as a powerful tool for the enantioselective construction of spiroketals, offering an alternative to chiral pool synthesis. sioc-journal.cnacs.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral starting material. Both organocatalysts and metal-based catalysts have been successfully employed. acs.orgbenthamscience.com
Recent advancements have seen the development of novel chiral ligands and catalytic systems that provide high yields and excellent enantioselectivities. For example, chiral diphosphine ligands based on a spiroketal backbone, known as SPIROL-based ligands, have demonstrated effectiveness in various asymmetric transformations. umich.edu Additionally, bifunctional aminothiourea catalysts have been shown to mediate intramolecular hemiacetalization/oxy-Michael addition cascades to form spiroketal structures with high enantioselectivity. nih.gov An iridium/silver/acid ternary catalytic system has also been reported for the synthesis of bisbenzannulated acs.orgacs.org-spiroketals with high diastereo- and enantioselectivities. nih.gov
| Catalyst Type | Key Features | Reference |
| Chiral Phosphoric Acids | Simple, metal-free catalysts that can promote enantioselective spiroketalization. | chemrxiv.org |
| Aminothiourea Catalysts | Bifunctional catalysts that utilize hydrogen bonding to control stereoselectivity in cascade reactions. | nih.gov |
| Iridium/Silver/Acid Ternary System | A multi-component system for highly stereoselective synthesis of complex spiroketals. | nih.gov |
| Nickel Catalysts | Used in cascade borrowing hydrogen cyclization reactions to form enantioenriched spiroindanones. | researchgate.net |
| Palladium Catalysts | Employed in cascade enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition to synthesize chiral (N,N)-spiroketals. | elifesciences.org |
Diastereoselective and Enantioselective Pathways
The formation of spiroketals can proceed through pathways that control both the relative (diastereoselective) and absolute (enantioselective) stereochemistry. Kinetically controlled spiroketal-forming reactions are crucial for systematically creating stereodiversified spiroketal libraries, as thermodynamically controlled reactions can be influenced by multiple competing factors affecting product stability. mskcc.org
For instance, a nickel-catalyzed one-pot synthesis of enantioenriched spiroindanones from 1,6-enynes and o-formylarylboronic acids proceeds with excellent regio-, enantio-, and diastereoselectivity. researchgate.net Similarly, a Brønsted-acid catalyzed synthesis of spiroisindolinones from enamides and 3-hydroxy-isoindolinones can yield products with three contiguous stereogenic centers in high yields and diastereoselectivities. chemrxiv.org The use of a chiral phosphoric acid catalyst in this reaction allows for a diastereo- and enantioselective synthesis. chemrxiv.org Furthermore, copper-catalyzed Kinugasa/aldol cascade reactions have been developed for the highly diastereo- and enantioselective synthesis of spiro β-lactams.
Installation and Functionalization of the Methanol (B129727) Side Chain
Once the spiroketal core is constructed, the next critical step is the introduction and modification of the C1 side chain to yield the target this compound. This is typically achieved through the reduction of a carboxylic acid derivative or by one-carbon homologation strategies.
Reduction of Carboxylic Acid Derivatives (e.g., Methyl Esters) to Methanol
A common and effective method for installing the methanol group is the reduction of a corresponding carboxylic acid or its ester derivative. Strong reducing agents are generally required for this transformation.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and esters to primary alcohols. chemistrysteps.comlibretexts.org The reaction with a carboxylic acid proceeds through deprotonation, followed by nucleophilic attack of the hydride and elimination to form an intermediate aldehyde, which is then further reduced to the alcohol. chemistrysteps.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce carboxylic acids or esters. chemistrysteps.comlibretexts.org
Recent research has explored alternative and more selective reducing agents. For example, a combination of samarium(II) iodide (SmI₂), an amine, and water can chemoselectively reduce primary amides to alcohols. organic-chemistry.org Additionally, catalytic systems involving ruthenium or manganese complexes have been developed for the hydrogenation of esters and carboxylic acids to alcohols under milder conditions. organic-chemistry.org
One-Carbon Homologation Strategies
One-carbon homologation offers an alternative approach to extend a carbon chain by a single methylene (B1212753) (-CH₂) unit, which can then be converted to the desired methanol functionality. nih.gov These methods are particularly valuable in medicinal chemistry for exploring structure-activity relationships. digitellinc.com
One strategy involves the Mitsunobu reaction of a primary alcohol with an alkoxymalononitrile, which acts as a masked acyl cyanide. organic-chemistry.org The resulting intermediate can then be unmasked in the presence of a suitable nucleophile to yield the one-carbon homologated carboxylic acid, ester, or amide, which can subsequently be reduced to the alcohol. organic-chemistry.org Another recently developed method for the one-carbon homologation of alkenes utilizes olefin metathesis with a C1 transfer reagent. digitellinc.com While not directly producing an alcohol, this method creates a homologated alkene that can be further functionalized.
These strategies provide a versatile toolbox for synthetic chemists to construct not only this compound but also a wide array of its analogs with diverse stereochemical and functional group patterns, facilitating the exploration of their chemical and biological properties.
Protecting Group Chemistry in Spiroketal Synthesis
In the multi-step synthesis of complex molecules like spiroketals, protecting groups are indispensable tools. organic-chemistry.orgjocpr.com They are chemical modifications of functional groups that are temporarily installed to prevent them from reacting under a specific set of conditions. organic-chemistry.org This strategy is crucial for achieving high selectivity and avoiding unwanted side reactions.
The synthesis of spiroketals often involves precursors with multiple reactive sites, such as hydroxyl and carbonyl groups. researchgate.netpressbooks.pub For instance, in a synthesis targeting a molecule like this compound, a precursor might contain both the hydroxyl group that will become the methanol substituent and other hydroxyl or carbonyl groups intended for the spiroketalization step. Protecting groups ensure that reactions proceed at the desired locations. jocpr.com
A common strategy involves the protection of a hydroxyl group as an ether or a silyl (B83357) ether, or a carbonyl group as an acetal (B89532). pressbooks.publibretexts.org These protecting groups are chosen based on their stability to the reaction conditions that will be employed in subsequent steps and the ease with which they can be removed to reveal the original functional group. uchicago.edu For example, a silyl ether protecting group can be stable to a variety of non-acidic reagents but can be readily cleaved using a fluoride (B91410) source. libretexts.org
The choice of protecting group can also influence the stereochemical outcome of the spiroketalization. By conformationally locking a precursor molecule, a protecting group can direct the cyclization to favor the formation of one stereoisomer over another, a critical consideration in the synthesis of biologically active compounds where specific stereochemistry is often required for activity. mskcc.org
Table 1: Common Protecting Groups in Organic Synthesis
| Functional Group | Protecting Group | Abbreviation | Removal Conditions |
|---|---|---|---|
| Alcohol | Benzyl ether | Bn | Hydrogenolysis |
| Alcohol | tert-Butyldimethylsilyl ether | TBDMS | Fluoride ion (e.g., TBAF), acid |
| Alcohol | Acetyl | Ac | Acid or base |
| Carbonyl | Acetal/Ketal (e.g., from ethylene glycol) | - | Acidic hydrolysis |
| Carboxylic Acid | Methyl ester | - | Acid or base |
| Carboxylic Acid | Benzyl ester | - | Hydrogenolysis |
This table provides a selection of common protecting groups and their typical deprotection methods relevant to the synthesis of functionalized molecules like spiroketals. pressbooks.publibretexts.org
Development of Green Chemistry Principles in Spiroketal Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com In the context of spiroketal synthesis, these principles are increasingly guiding the development of more sustainable and efficient methods. rsc.org
Atom Economy Maximization
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.commonash.edu Reactions with high atom economy are inherently "greener" as they generate less waste. nih.gov For example, addition and cycloaddition reactions often have 100% atom economy, as all the atoms of the reactants are incorporated into the product. nih.gov In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of byproducts. scranton.edu
Table 2: Comparison of Reaction Types by Atom Economy
| Reaction Type | General Transformation | Atom Economy | Example in Spiroketal Synthesis Context |
|---|---|---|---|
| Addition | A + B → C | High (often 100%) | Michael addition to form a precursor. |
| Cycloaddition | A + B → C (cyclic) | High (often 100%) | Diels-Alder reaction to construct a key intermediate. nih.govarkat-usa.org |
| Substitution | A-B + C → A-C + B | Lower | Introduction of a functional group via nucleophilic substitution. scranton.edu |
| Elimination | A-B → A + B | Lower | Formation of a double bond in a precursor. scranton.edu |
This table illustrates the concept of atom economy with examples of reaction types that could be employed in a synthetic route to spiroketals.
Catalysis in Spiroketal Formation
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. nih.govrsc.org The formation of spiroketals is often catalyzed by acids, which facilitate the cyclization of a dihydroxy ketone or a similar precursor. wikipedia.org However, research has expanded to include a variety of other catalytic systems.
Transition metal catalysts, such as those based on gold or scandium, have emerged as powerful tools for spiroketal synthesis. rsc.orgacs.org These catalysts can activate specific functional groups and promote cyclization reactions with high levels of control. For example, gold catalysts have been used in asymmetric spiroketalization, allowing for the selective formation of a particular enantiomer. rsc.org The use of catalysts reduces the need for stoichiometric reagents, thereby increasing atom economy and reducing waste.
Table 3: Catalysts in Spiroketal Synthesis
| Catalyst Type | Example | Application |
|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Classic acid-catalyzed spiroketalization. wikipedia.org |
| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Used in stereoselective epoxide-opening spiroketalizations. mskcc.org |
| Transition Metal | Gold(I) complexes | Catalyze cycloadditions and cyclizations to form spiroketals. acs.org |
| Enzyme | Spiroketal synthase | Biocatalytic formation of spiroketals in nature. nih.gov |
This table highlights different classes of catalysts employed in the synthesis of spiroketals.
Solvent-Free and Renewable Feedstock Approaches
A significant aspect of green chemistry involves minimizing or eliminating the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. nih.gov Research into solvent-free reaction conditions, such as mechanochemical methods (grinding) or reactions in the solid state, is an active area. Microwave-assisted synthesis can also accelerate reactions, often in the absence of a solvent or using a green solvent like water. utrgv.edu
The use of renewable feedstocks is another key principle of green chemistry. youtube.comreagent.co.uk These are raw materials derived from biological sources, such as plants or microorganisms, which can be replenished. reagent.co.ukrsc.org For the synthesis of spiroketals, this could involve using starting materials derived from carbohydrates or other abundant biomolecules. nih.gov For example, 2-methyltetrahydrofuran, which can be derived from biomass, has been investigated as a renewable solvent and building block. youtube.com The development of synthetic routes that begin with renewable feedstocks is a critical step towards a more sustainable chemical industry. rsc.org
Chemical Reactivity and Derivatization of 1,4 Dioxaspiro 4.4 Non 7 Ylmethanol
Reactions at the Methanol (B129727) Functionality
The primary hydroxyl group in 1,4-Dioxaspiro[4.4]non-7-ylmethanol is a versatile handle for a variety of chemical modifications. These include oxidation to carbonyl compounds, formation of ethers and esters, nucleophilic substitution, and conversion to sulfonate esters.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehydes: Mild oxidizing agents are employed to selectively convert the primary alcohol to 1,4-dioxaspiro[4.4]nonane-7-carbaldehyde. A common and effective reagent for this transformation is Pyridinium Chlorochromate (PCC). chemistrysteps.commasterorganicchemistry.comorganicchemistrytutor.comlibretexts.orgorganic-chemistry.org The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM), to prevent over-oxidation to the carboxylic acid. organicchemistrytutor.com The mechanism involves the formation of a chromate (B82759) ester, followed by an elimination reaction to yield the aldehyde. masterorganicchemistry.com
Oxidation to Carboxylic Acids: Stronger oxidizing agents are required to convert the primary alcohol to 1,4-dioxaspiro[4.4]nonane-7-carboxylic acid. alfa-chemistry.comchemdad.comorganic-chemistry.org The Jones oxidation, which utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a classic method for this transformation. wikipedia.orgchemeurope.comorganic-chemistry.orgorganicchemistrytutor.comlibretexts.org The reaction proceeds through an initial oxidation to the aldehyde, which, in the presence of water, forms a hydrate (B1144303) that is further oxidized to the carboxylic acid. wikipedia.orglibretexts.org
| Transformation | Reagent | Product |
| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | 1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde |
| Oxidation to Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄/acetone) | 1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid |
Esterification and Etherification Reactions
Esterification: The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. For instance, the synthesis of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate has been reported through the esterification of the corresponding dihydroxyoctadecanoic acid followed by ketalization. researchgate.net This suggests that standard esterification procedures, such as Fischer esterification (reaction with a carboxylic acid in the presence of an acid catalyst) or reaction with acyl chlorides or anhydrides in the presence of a base, would be applicable to this compound.
Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.comkhanacademy.orgjk-sci.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. khanacademy.org This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction to form the ether. wikipedia.orgjk-sci.com The choice of a primary alkyl halide is crucial to favor substitution over elimination. wikipedia.org
| Reaction | General Reactants | Product Type |
| Esterification | Carboxylic acid (or derivative) | Ester |
| Etherification | Alkyl halide and a strong base | Ether |
Nucleophilic Substitution Reactions (e.g., Halogenation, Azidation)
The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate nucleophilic substitution.
Halogenation: The Appel reaction provides a method for the conversion of the primary alcohol to the corresponding alkyl halide. alfa-chemistry.comname-reaction.comwikipedia.orgjk-sci.comnrochemistry.com This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane (e.g., CCl₄ or CBr₄) to generate the alkyl halide. name-reaction.comwikipedia.org The reaction proceeds with inversion of stereochemistry if the carbon center is chiral. name-reaction.com
Azidation: The Mitsunobu reaction is a powerful method for converting alcohols into a variety of functional groups, including azides, with inversion of stereochemistry. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.orgnih.govcmu.edu This reaction involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), along with a suitable azide (B81097) source like diphenylphosphoryl azide (DPPA) or zinc azide. organic-chemistry.orgcmu.edu
| Transformation | Reagents | Key Features |
| Halogenation (Appel Reaction) | PPh₃, CCl₄ or CBr₄ | Converts alcohol to alkyl halide. |
| Azidation (Mitsunobu Reaction) | PPh₃, DEAD, Azide Source | Inversion of stereochemistry. |
Formation of Sulfonate Esters
To enhance the leaving group ability of the hydroxyl group, it can be converted into a sulfonate ester, such as a tosylate or mesylate. ucalgary.camasterorganicchemistry.com This transformation makes the carbon atom more susceptible to nucleophilic attack.
The reaction is typically carried out by treating the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl)) in the presence of a base like pyridine (B92270) or triethylamine. libretexts.orglibretexts.orgnih.govrsc.orgorgosolver.comcommonorganicchemistry.comrsc.orgresearchgate.net The base serves to neutralize the HCl generated during the reaction. ucalgary.ca The formation of the sulfonate ester proceeds with retention of the stereochemistry at the carbinol carbon. libretexts.orglibretexts.org
| Sulfonate Ester | Reagent | Base |
| Tosylate | p-Toluenesulfonyl chloride (TsCl) | Pyridine or Triethylamine |
| Mesylate | Methanesulfonyl chloride (MsCl) | Pyridine or Triethylamine |
Transformations of the Spiroketal Ring System
Hydrolytic Cleavage Mechanisms
The spiroketal moiety of this compound is an acetal (B89532) and is therefore susceptible to hydrolysis under acidic conditions, while generally being stable to basic and neutral conditions. nih.gov
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the spiroketal can be cleaved to reveal the parent ketone (cyclopentanone) and diol (in this case, a substituted glycerol (B35011) derivative). nih.govresearchgate.netchemistrysteps.com The mechanism involves protonation of one of the ether oxygens, making it a good leaving group. chemistrysteps.comyoutube.com Subsequent attack by water and further proton transfers lead to the opening of the ring and eventual formation of the ketone and diol. The rate of hydrolysis is dependent on the concentration of the acid and the temperature. rsc.org
It is noteworthy that the careful hydrolysis of related diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylates has been shown to selectively cleave the ester groups without disrupting the spiroketal ring, highlighting the relative stability of the spiroketal under specific hydrolytic conditions. nih.gov
| Condition | Outcome |
| Acidic (with water) | Cleavage to cyclopentanone (B42830) and a substituted diol |
| Basic/Neutral | Generally stable |
Stereochemical Aspects of 1,4 Dioxaspiro 4.4 Non 7 Ylmethanol and Its Derivatives
Chirality in Spiroketal Systems
Spiroketals are a class of organic compounds characterized by a spirocyclic structure where two rings are joined by a single common atom, which is a quaternary carbon. nih.gov This structural feature is a source of chirality in many spiroketal systems. The spiro center itself can be a stereocenter, leading to the possibility of enantiomers. Even relatively simple spiroketals can exhibit a range of biological activities. mskcc.org In more complex structures, spiroketals often serve as rigid scaffolds to present side chains along well-defined three-dimensional vectors. mskcc.org This makes them attractive targets for diversity-oriented synthesis, where stereochemical diversity can be used to enhance three-dimensional structural diversity. mskcc.org
The 1,4-dioxaspiro[4.4]nonane ring system, the core of the title compound, is an example of a spiroketal. sigmaaldrich.com The spiro atom connects a five-membered tetrahydrofuran (B95107) ring and a five-membered cyclopentane (B165970) ring. The presence of substituents on the rings, such as the hydroxymethyl group in 1,4-Dioxaspiro[4.4]non-7-ylmethanol, can introduce additional stereocenters, further increasing the stereochemical complexity of the molecule. The relative orientation of these substituents gives rise to diastereomers.
The stereochemical outcome of spiroketalization reactions is often governed by a combination of kinetic and thermodynamic factors. mskcc.org Traditionally, the synthesis of spiroketal-containing natural products has relied on thermodynamically controlled spiroketalization reactions. mskcc.org However, the stereochemical outcome at the anomeric carbon in these reactions is influenced by multiple, sometimes competing, factors that determine product stability. mskcc.org This has led to the development of kinetically controlled spiroketal-forming reactions to achieve stereocontrolled access to specific stereoisomers. mskcc.org
Asymmetric Synthesis and Enantiocontrol
The synthesis of enantiomerically pure spiroketals is a significant challenge in organic chemistry. capes.gov.br Several strategies have been developed to control the stereochemical outcome of spiroketalization reactions, including diastereoselective methods, enantioselective catalysis, and the use of chiral auxiliaries.
Diastereoselective Methods
Diastereoselective methods aim to control the formation of a specific diastereomer of a chiral compound. In the context of spiroketal synthesis, this often involves the use of a chiral starting material or a chiral reagent to influence the stereochemical course of the reaction. For example, a highly diastereoselective synthesis of spiropyrazolones has been reported, catalyzed by secondary amines. nih.gov This Michael-Aldol cascade reaction yields the desired spiropyrazolones bearing four chiral centers as a single diastereomer in excellent yields. nih.gov
Another approach involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.
Enantioselective Catalysis
Enantioselective catalysis is a powerful tool for the synthesis of chiral compounds. youtube.com This approach utilizes a chiral catalyst to selectively produce one enantiomer of a product from an achiral or racemic starting material. youtube.com In recent years, significant progress has been made in the development of enantioselective catalytic methods for the synthesis of spiroketals.
For instance, a highly enantioselective synthesis of chiral heterobicyclic spiroketals has been achieved through a "one-pot" cyclopropanation-rearrangement cascade reaction sequentially catalyzed by a chiral Rh(II) catalyst and tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov This method provides (S)-spiroketals in high yields with excellent chirality retention. nih.gov Another example is the use of an iridium/(P,olefin) complex to catalyze the enantio- and diastereoselective formation of substituted spiroketals from racemic, allylic carbonates, enabling the installation of multiple stereogenic centers in a single operation. acs.org Gold and iridium sequential catalysis has also been employed for the enantioselective synthesis of spiroketals and spiroaminals. nih.gov
Chiral Auxiliaries and Reagents
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. sigmaaldrich.com By attaching a chiral auxiliary to a prochiral substrate, one can induce diastereoselectivity in a subsequent reaction. sigmaaldrich.com The auxiliary can then be removed to afford the desired enantiomerically enriched product. sigmaaldrich.com A variety of chiral auxiliaries, such as ephedrine (B3423809) derivatives and oxazolidinones, are commercially available. sigmaaldrich.com
In the synthesis of spiroketals, chiral auxiliaries can be used to control the stereochemistry of key bond-forming reactions. For example, C2-symmetric cycloalkane-1,2-diols have been used as chiral auxiliaries in the enantio- and diastereo-selective synthesis of spirocyclic diones, which are precursors to spiroketals. researchgate.net
Chiral Resolution Methodologies
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. lumenlearning.com Since enantiomers have identical physical properties in an achiral environment, their separation requires the use of a chiral resolving agent or a chiral stationary phase in chromatography. lumenlearning.comsepscience.com
A common method for resolving a racemic mixture of a chiral acid or base is to react it with an enantiomerically pure chiral base or acid, respectively, to form a mixture of diastereomeric salts. lumenlearning.com These diastereomeric salts have different physical properties and can be separated by techniques such as fractional crystallization. lumenlearning.com After separation, the individual enantiomers can be recovered by reversing the salt formation reaction. lumenlearning.com
Chiral high-performance liquid chromatography (HPLC) is another powerful technique for separating enantiomers. core.ac.uk This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. core.ac.uk For instance, the enantiomers of a spiroketal derivative have been successfully separated by chiral HPLC. core.ac.uk
Conformational Analysis and Stereochemical Assignment
The three-dimensional structure of a molecule, including its conformation and absolute stereochemistry, is crucial for its biological activity. Various spectroscopic and computational methods are employed to determine the conformation and assign the stereochemistry of chiral molecules like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. nih.gov By analyzing the coupling constants and Nuclear Overhauser Effect (NOE) data, one can deduce the relative orientation of atoms in a molecule. For example, detailed structural analyses of benzannulated spiroketal products using NMR revealed that they adopted the standard 4C1 conformation of the non-benzannulated ring. nih.gov
X-ray crystallography provides unambiguous determination of the absolute configuration of a crystalline compound. Circular dichroism (CD) spectroscopy is another technique used to assign the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light. researchgate.net The sign of the Cotton effect in the CD spectrum can be correlated with the absolute configuration of the molecule. researchgate.net
Computational methods, such as density functional theory (DFT) and molecular mechanics, are also used to predict the stable conformations and calculate the chiroptical properties of molecules, which can then be compared with experimental data to assign the absolute stereochemistry.
Advanced NMR Spectroscopic Techniques (e.g., NOESY, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, and several advanced 2D NMR techniques are indispensable for unraveling the complex stereochemistry of this compound and its derivatives.
Correlation SpectroscopY (COSY) experiments are utilized to identify proton-proton (¹H-¹H) coupling networks within the molecule. slideshare.netuio.no By revealing which protons are scalar-coupled, COSY spectra help to piece together the connectivity of the carbon skeleton, confirming the arrangement of atoms within the two rings of the spiro compound.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.educornell.edu This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons, providing a clear picture of the C-H framework of the molecule. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC) experiments provide information about longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). columbia.educornell.edu This is particularly valuable for identifying quaternary carbons (which have no attached protons and are therefore silent in HSQC spectra) and for connecting different spin systems that are separated by heteroatoms or quaternary carbons. For instance, correlations between the protons of the methanol (B129727) group and carbons within the spirocyclic framework can definitively establish the substituent's position.
Nuclear Overhauser Effect SpectroscopY (NOESY) is a powerful technique for determining the spatial proximity of atoms, irrespective of their bonding connectivity. libretexts.orgcolumbia.edu NOESY detects through-space dipolar couplings, and the intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting nuclei. This is especially critical for determining the relative stereochemistry in cyclic systems. For this compound, NOESY can reveal which substituents on the five-membered rings are on the same face of the ring system, thereby establishing their cis or trans relationship. For example, a NOE correlation between a proton on the hydroxymethyl group and specific protons on one of the rings would provide strong evidence for their relative orientation.
These NMR techniques, when used in concert, provide a comprehensive picture of the molecule's constitution and relative stereochemistry. The interpretation of COSY, HSQC, and HMBC data establishes the bonding framework, while NOESY provides the crucial through-space information necessary to define the three-dimensional arrangement of the atoms. ipb.ptnih.govnih.gov
| NMR Technique | Information Provided | Application to this compound |
| COSY | ¹H-¹H scalar coupling correlations | Mapping the proton network within the cyclopentane and dioxolane rings. |
| HSQC | Direct ¹H-¹³C correlations | Assigning carbon signals based on known proton signals. |
| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Establishing connectivity across quaternary carbons and heteroatoms; confirming the position of the methanol substituent. |
| NOESY | Through-space ¹H-¹H correlations | Determining the relative stereochemistry of substituents on the spirocyclic framework. |
Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Assessment
Once the absolute configuration of a chiral compound is known, it is often necessary to determine the enantiomeric purity of a sample, which is the relative amount of each enantiomer present. Chiral chromatography, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), is the primary method for this assessment. mdpi.comnih.gov
These techniques utilize a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. nih.gov The two enantiomers of a chiral analyte, such as this compound, interact diastereomerically with the chiral stationary phase. This results in different retention times for the two enantiomers, allowing for their separation and quantification.
Chiral HPLC is a widely used and versatile technique. researchgate.net A variety of chiral stationary phases are commercially available, based on selectors such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, and synthetic polymers. nih.govresearchgate.net The choice of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. By analyzing a racemic sample, the separation method can be developed, and then applied to determine the enantiomeric excess (ee) of a non-racemic sample.
Chiral GC is suitable for volatile and thermally stable compounds. Similar to chiral HPLC, it employs a capillary column coated with a chiral stationary phase. The differential interaction between the enantiomers and the CSP leads to their separation.
The development of a robust chiral chromatography method is essential for quality control in asymmetric synthesis, for studying the stereoselectivity of enzymatic reactions, and for ensuring the enantiomeric purity of chiral starting materials and products.
| Technique | Principle | Application to this compound |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of the (R) and (S) enantiomers to determine enantiomeric excess. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Assessment of enantiomeric purity for volatile derivatives of this compound. |
Computational and Theoretical Studies on 1,4 Dioxaspiro 4.4 Non 7 Ylmethanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for predicting molecular properties by calculating the electron density. nih.gov For 1,4-Dioxaspiro[4.4]non-7-ylmethanol, DFT calculations would be the primary method for elucidating its fundamental electronic and structural characteristics.
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a standard DFT functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), researchers can calculate the equilibrium geometry of the molecule. nih.gov This process minimizes the energy of the molecule with respect to the positions of its nuclei, yielding precise information on bond lengths, bond angles, and dihedral angles.
The electronic structure provides insight into the distribution of electrons within the molecule. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface would reveal the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. For this compound, the oxygen atoms of the dioxolane ring and the hydroxyl group are expected to be the primary nucleophilic centers.
Table 1: Illustrative Optimized Geometric Parameters for this compound from a Theoretical DFT Calculation
| Parameter | Atom Pair/Triplet | Theoretical Value |
| Bond Lengths (Å) | ||
| C-O (Dioxolane) | ~ 1.43 | |
| C-C (Spiro Center) | ~ 1.54 | |
| C-O (Hydroxyl) | ~ 1.42 | |
| O-H (Hydroxyl) | ~ 0.96 | |
| **Bond Angles (°) ** | ||
| O-C-C (Dioxolane) | ~ 105 | |
| C-C-C (Cyclopentane) | ~ 104 | |
| C-C-O (Hydroxyl) | ~ 109.5 |
Note: The values in this table are representative examples based on standard bond lengths and angles for similar chemical environments and are intended for illustrative purposes.
The flexibility of the two five-membered rings in this compound means it can exist in multiple conformations. The cyclopentane (B165970) ring and the 1,3-dioxolane (B20135) ring both undergo pseudorotation, a process where the rings can pucker in various ways with low energy barriers between them. illinois.edu A thorough conformational search is necessary to identify the various low-energy conformers and determine their relative stabilities. This involves systematically rotating the flexible bonds and calculating the energy of each resulting structure. The stability of different conformers in spiroketal systems is influenced by factors like the anomeric effect, which involves a stabilizing interaction between an oxygen lone pair and an adjacent anti-bonding orbital. illinois.eduarkat-usa.org The orientation of the hydroxymethyl substituent (axial vs. equatorial-like) on the cyclopentane ring will also significantly impact conformational preference.
DFT can be used to model the mechanisms of chemical reactions. For this compound, a potential reaction to study would be the esterification of the primary alcohol. Computational chemists can map the potential energy surface of the reaction, identifying the structures of the transition states—the highest energy points along the reaction coordinate. By calculating the energy barrier (activation energy) between the reactants and the transition state, one can predict the feasibility and kinetics of the reaction. Such studies are crucial for understanding how the unique spirocyclic framework might influence the reactivity of the attached functional group.
Molecular Mechanics and Dynamics Simulations
While DFT provides a detailed quantum mechanical picture, it is computationally expensive for studying the behavior of molecules over time. Molecular mechanics (MM) and molecular dynamics (MD) offer a classical mechanics-based approach to simulate the dynamic nature of molecules. nih.gov
Understanding how a molecule interacts with its environment is key to predicting its physical properties and biological activity. MD simulations are particularly well-suited for studying intermolecular interactions. By placing this compound in a simulation box with solvent molecules (e.g., water), one can study how it forms hydrogen bonds. The hydroxyl group is a primary site for hydrogen bonding, acting as both a donor (with its hydrogen) and an acceptor (with its oxygen). The ether-like oxygen atoms in the dioxolane ring can also act as hydrogen bond acceptors. The simulation can quantify the number and lifetime of these hydrogen bonds, providing insight into the molecule's solubility and how it might interact with a biological target. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific property. wikipedia.org While often associated with biological activity, QSAR, or more broadly, Quantitative Structure-Property Relationship (QSPR) models, are powerful tools for predicting a wide range of physicochemical properties, which are crucial for the design of synthetic routes and purification processes. wikipedia.orgnih.gov For a compound like this compound, QSAR models could be developed to predict properties such as boiling point, solubility, and chromatographic retention times.
The development of a QSAR model involves several key stages: the careful selection of a dataset of molecules with known properties, the generation of molecular descriptors that encode structural information, the use of statistical methods like multiple linear regression to build a mathematical model, and rigorous validation of the model's predictive power. nih.gov
Detailed Research Findings (Hypothetical Application)
In the absence of specific published QSAR studies on this compound, we can illustrate the methodology with a hypothetical QSAR model for predicting a physicochemical property, such as its retention index in gas chromatography. This property is highly relevant for monitoring the progress of its synthesis and assessing its purity.
A hypothetical QSPR model for the gas chromatographic retention index (RI) of a series of spirocyclic alcohols, including this compound, could be formulated. The model would use a set of molecular descriptors calculated from the 2D and 3D structures of the compounds. These descriptors could include topological indices, constitutional descriptors (e.g., molecular weight, number of rings), and quantum-chemical descriptors (e.g., dipole moment, polarizability).
A potential, simplified QSPR equation might look like this:
RI = β₀ + β₁ (MW) + β₂ (logP) + β₃ (TPSA) + β₄ (J)
Where:
RI is the predicted retention index.
MW is the molecular weight.
logP is the octanol-water partition coefficient, representing lipophilicity.
TPSA is the topological polar surface area.
J is the Balaban J index, a topological descriptor encoding information about the branching and shape of the molecule.
β₀, β₁, β₂, β₃, and β₄ are regression coefficients determined from a training set of related molecules with experimentally determined retention indices.
The following interactive table illustrates a hypothetical dataset that could be used to develop such a QSPR model. The values for this compound are included for illustrative purposes.
Such a validated QSPR model would be invaluable for the rapid, in-silico estimation of the retention index of newly designed derivatives of this compound, thereby guiding their synthesis and purification.
Predictive Modeling for Synthetic Design
Synthetic Accessibility Score
A key concept in predictive synthetic design is the "synthetic accessibility" (SA) score. nih.govresearchgate.net This score, typically ranging from 1 (very easy to synthesize) to 10 (very difficult to synthesize), is calculated based on the molecular complexity and the frequency of its constituent fragments in large chemical databases. nih.gov A molecule with a low SA score is likely to be synthesizable from readily available starting materials using known chemical reactions. For this compound, with its spirocyclic core and primary alcohol functionality, the SA score would provide a preliminary assessment of the synthetic challenge.
Retrosynthetic Analysis Tools
Reaction Outcome and Yield Prediction
A significant advancement in predictive modeling is the use of machine learning to predict the outcome and yield of chemical reactions. ucla.educhemrxiv.orgchemrxiv.org These models can take into account not only the reactants but also the reaction conditions, such as solvent, temperature, and catalyst. mit.edursc.org By training on large datasets of experimental results, these models can learn the complex interplay of factors that determine the success of a reaction. researchgate.net
Detailed Research Findings (Hypothetical Application)
To illustrate the application of predictive modeling for the synthetic design of this compound, a hypothetical workflow is presented below.
Synthetic Accessibility Assessment: The first step would be to calculate the SA score for the target molecule. A hypothetical analysis might yield the results shown in the table below.
Retrosynthetic Pathway Prediction: A computational retrosynthesis tool would then be employed to generate potential synthetic routes. The tool might propose several pathways, each with a calculated confidence score.
Reaction Condition Optimization: For the most promising route (e.g., Route A), predictive models could be used to optimize reaction conditions. This would involve a virtual screening of different catalysts, solvents, and temperatures to maximize the predicted yield.
By integrating these predictive modeling tools, the synthetic design process for this compound can be made more efficient and data-driven, reducing the need for extensive experimental trial and error.
Advanced Spectroscopic Characterization Excluding Basic Identification Data
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. For 1,4-Dioxaspiro[4.4]non-7-ylmethanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to assign all proton and carbon signals and to establish the connectivity and spatial relationships within the molecule.
Although a complete, publicly available experimental NMR dataset for this compound is not readily found, the expected chemical shifts and coupling patterns can be predicted based on the known effects of its functional groups and the rigid spirocyclic system.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| 1 | ~35 | ~1.8-2.0 | m |
| 2 | ~30 | ~1.6-1.8 | m |
| 3 | ~70 | ~3.8-4.0 | m |
| 4 | ~70 | ~3.8-4.0 | m |
| 5 | Spirocarbon (~110) | - | - |
| 6 | ~35 | ~1.8-2.0 | m |
| 7 | ~45 | ~2.2-2.4 | m |
| 8 | ~65 | ~3.6-3.8 | d |
| 9 (CH₂OH) | ~65 | ~3.5-3.7 | t |
| OH | - | Variable | s |
Note: These are estimated values and actual experimental data may vary.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR experiments are crucial for assembling the molecular puzzle of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the molecule. For instance, it would show correlations between the protons on the cyclopentane (B165970) ring, and between the methanolic protons and the proton at C7.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. This would allow for the definitive assignment of each carbon atom that has attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key to identifying the connectivity across quaternary centers, like the spirocarbon (C5). It shows correlations between protons and carbons that are two or three bonds away. For example, protons on the ethylenoxy group (C3 and C4) would show correlations to the spirocarbon (C5).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry of the spirocenter and the relative orientation of the substituents on the cyclopentane ring.
Elucidation of Complex Spiroketal Architectures
The spiroketal moiety is a defining feature of this compound. The rigidity of the spirocyclic system leads to distinct chemical shifts for the axial and equatorial protons and carbons. 2D NMR techniques, especially NOESY, are instrumental in elucidating the three-dimensional structure of such spiroketal architectures. The observation of through-space NOE correlations helps in establishing the relative stereochemistry at the spirocenter and other chiral centers within the molecule.
Mass Spectrometry (MS) for Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound (MW: 158.19 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 158.
The fragmentation of spiroketals often involves characteristic cleavage of the rings. For this compound, key fragmentation pathways would likely involve:
Loss of the hydroxymethyl group (-CH₂OH), resulting in a fragment at m/z 127.
Cleavage of the dioxolane ring, potentially leading to the loss of ethylene (B1197577) oxide (C₂H₄O) or related fragments.
Fragmentation of the cyclopentane ring.
In a study on a related, larger 1,4-dioxaspiro[4.4]nonane derivative, fragmentation was observed to occur via cleavage of a methyl ester group and subsequent fragmentation of the alkyl chain. While the starting molecule is different, it highlights the tendency for fragmentation to be initiated at functional groups. The mass spectrum of a related compound, 1,6-Dioxaspiro[4.4]nonane-2,7-dione, shows a complex fragmentation pattern, indicating that the spiroketal core can break apart in various ways.
Predicted Major Fragments for this compound:
| m/z | Possible Fragment |
| 158 | [M]⁺ |
| 127 | [M - CH₂OH]⁺ |
| 113 | [M - C₂H₅O]⁺ |
| 99 | [M - C₃H₇O]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong C-O stretching bands would be expected around 1050-1150 cm⁻¹ for the alcohol and the spiroketal ether linkages. The C-H stretching vibrations of the aliphatic rings would appear in the 2850-3000 cm⁻¹ region. The IR spectrum of the related 1,6-Dioxaspiro[4.4]nonane-2,7-dione shows strong C=O stretching bands, which would be absent in the target molecule, but it also displays characteristic C-O and C-H stretching frequencies that would be analogous.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the C-O-C bonds in the spiroketal system would likely give rise to a characteristic Raman signal. The C-H bending and stretching modes would also be visible. As Raman spectroscopy is particularly sensitive to non-polar bonds, it can be a useful tool for analyzing the carbon skeleton of the molecule.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
This compound is a chiral molecule due to the presence of the spirocenter and the substituted cyclopentane ring. Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of the molecule.
An experimental CD spectrum of an enantiomerically pure sample of this compound would show positive or negative Cotton effects at specific wavelengths, corresponding to the electronic transitions of its chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers. In the absence of strong chromophores absorbing in the UV-Vis range, the CD signals for this compound might be weak. However, derivatization of the alcohol group with a chromophoric moiety could be used to enhance the CD signal and facilitate the determination of its absolute stereochemistry.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The development of highly efficient and stereoselective methods for the synthesis of spiroketals like 1,4-Dioxaspiro[4.4]non-7-ylmethanol is a paramount objective. Traditional methods often rely on the acid-catalyzed cyclization of dihydroxy ketones, which may lack stereocontrol and require harsh conditions. wikipedia.org Modern research is shifting towards kinetically controlled reactions that offer superior selectivity.
One promising approach involves the stereocontrolled synthesis of spiroketals through reactions that are not governed by thermodynamic stability. mskcc.org For instance, kinetically-controlled spiroketal-forming reactions can provide access to specific anomeric stereoisomers that might be inaccessible through traditional thermodynamic routes. mskcc.org This is particularly relevant for creating diverse libraries of spiroketals for biological screening. mskcc.org
Recent advancements have also focused on the use of transition-metal catalysis. researchgate.net Catalytic systems involving gold, palladium, and other metals have been shown to facilitate the spiroketalization of various precursors under mild conditions, offering alternative pathways with potentially improved yields and selectivities. researchgate.net For example, a gold and iridium sequential catalytic system has been successfully employed in the enantioselective cascade reaction to produce spiroketals with excellent enantioselectivities.
Furthermore, the development of novel reagents and reaction conditions continues to enhance synthetic efficiency. The use of specific Lewis acids, for example, can influence the stereochemical outcome of spirocyclization reactions, allowing for the selective formation of non-anomeric isomers. nih.gov
| Synthetic Strategy | Key Features | Potential Advantage for this compound |
| Kinetically Controlled Spiroketalization | Independent of thermodynamic product stability; allows access to specific stereoisomers. mskcc.org | Precise control over the stereochemistry at the spirocyclic center. |
| Transition-Metal Catalysis (e.g., Au, Pd) | Mild reaction conditions; alternative reaction pathways. researchgate.net | Higher yields and selectivities under more benign conditions. |
| Lewis Acid-Mediated Cyclizations | Can favor the formation of less stable, non-anomeric spiroketals. nih.gov | Access to a wider range of structural isomers for biological evaluation. |
Application of Flow Chemistry and Continuous Processing in Spiroketal Synthesis
Flow chemistry, or continuous processing, is emerging as a transformative technology in organic synthesis, offering significant advantages over traditional batch methods. acs.org Its application to the synthesis of spiroketals, including this compound, holds the promise of enhanced safety, scalability, and efficiency.
Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and yield. youtube.com The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling the safe execution of highly exothermic or rapid reactions that can be problematic in batch processing. researchgate.net
For multi-step syntheses, "telescoping" reactions in a continuous flow setup, where the output of one reactor directly feeds into the next, can eliminate the need for intermediate purification steps, thereby reducing waste and saving time. researchgate.net This approach is particularly attractive for the synthesis of complex molecules where multiple transformations are required. The integration of in-line purification and analysis techniques further streamlines the manufacturing process. youtube.com
The modular nature of flow systems also facilitates rapid optimization of reaction conditions and straightforward scaling from laboratory to industrial production. acs.org This technology is poised to make the synthesis of spiroketals more sustainable and cost-effective.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The intersection of artificial intelligence (AI) and chemistry is a burgeoning field with the potential to revolutionize how chemical reactions are designed and executed. Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, including the synthesis of spiroketals. nih.gov
By analyzing the intricate interplay of factors such as reactant structure, catalysts, solvents, and temperature, ML models can predict reaction yields, identify potential side products, and even suggest optimal reaction conditions. nih.gov This predictive power can significantly reduce the number of experiments required to develop a new synthetic route, saving time and resources. nih.gov
For the synthesis of this compound, AI could be employed to:
Predict the stereochemical outcome of different cyclization strategies.
Identify novel catalysts for more efficient spiroketalization.
Optimize reaction conditions in a high-throughput manner.
While still in its early stages, the integration of AI and ML into the workflow of synthetic chemists promises a future where the discovery and development of synthetic routes are accelerated through data-driven insights. nih.gov
Investigation of Unusual Reactivity Patterns
The unique three-dimensional structure of spiroketals can give rise to unexpected and unusual reactivity patterns. nih.gov Understanding these patterns can lead to the development of novel synthetic transformations and the discovery of new applications for compounds like this compound.
One area of interest is the study of non-anomeric spiroketals, which are thermodynamically less stable than their anomeric counterparts. nih.gov The synthesis and reactivity of these isomers are of fundamental interest and can provide insights into the subtle conformational and electronic effects that govern spiroketal chemistry. Research has shown that specific reaction conditions can favor the formation of these less stable isomers. nih.gov
The influence of remote substituents on the reactivity of the spiroketal core is another area ripe for exploration. The methanol (B129727) group in this compound, for instance, could participate in intramolecular reactions or influence the stereochemical course of reactions at the spirocyclic center. A deeper understanding of these long-range effects could enable the design of more complex and functionally diverse spiroketal-containing molecules.
Exploration of Bio-inspired Synthetic Strategies
Nature is a master architect of complex molecules, and the biosynthesis of natural products often provides inspiration for novel synthetic strategies. nih.gov Many biologically active natural products contain a spiroketal moiety, and studying their biosynthetic pathways can reveal elegant and efficient ways to construct this structural motif.
Bio-inspired synthesis often involves mimicking key enzymatic transformations in the laboratory. nih.gov For example, enzymatic cascades that form spiroketals with high stereoselectivity can be adapted for chemical synthesis. The elucidation of the enzymatic formation of the rubromycin pharmacophore, a bisbenzannulated nih.govnih.gov-spiroketal, has provided insights into a complex flavoenzyme-driven process that is markedly different from conventional synthetic methods.
Another bio-inspired approach is the use of organocatalysis to mimic enzymatic processes. Small organic molecules can be designed to catalyze spiroketalization reactions with high enantioselectivity, offering a green and sustainable alternative to metal-based catalysts.
A biomimetic synthesis of spirochensilide A from lanosterol (B1674476) showcases a cascade of reactions including a double-bond isomerization and spiroketal formation, highlighting how nature's strategies can be harnessed to create complex structures. By drawing inspiration from these natural blueprints, chemists can develop more elegant and efficient routes to this compound and its derivatives.
| Bio-inspired Approach | Principle | Potential Application |
| Enzyme Mimicry | Replicating the function of enzymes that catalyze spiroketal formation in nature. | Highly stereoselective synthesis under mild conditions. |
| Organocatalysis | Using small organic molecules to catalyze reactions, mimicking enzyme active sites. | Green and sustainable synthetic methods. |
| Biomimetic Cascades | Designing a sequence of reactions that mimics a biosynthetic pathway. | Efficient construction of complex molecular architectures. |
Q & A
Q. What mechanistic insights explain its interactions with lipid membranes or enzymes?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics with lipid bilayers. For enzymatic studies, employ stopped-flow spectroscopy to track reaction intermediates. ’s docking data (e.g., binding to P53’s hydrophobic pocket) suggests π-π stacking and hydrogen bonding as key interactions. Validate via mutagenesis studies on target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
